molecular formula C9H12N2 B12926567 2-Phenylimidazolidine CAS No. 65853-66-9

2-Phenylimidazolidine

Cat. No.: B12926567
CAS No.: 65853-66-9
M. Wt: 148.20 g/mol
InChI Key: RMFMLHXWWNUFMA-UHFFFAOYSA-N
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Description

2-Phenylimidazolidine is an organic compound with the molecular formula C9H12N2. It belongs to the class of imidazolidines, which are five-membered ring compounds containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylimidazolidine can be synthesized through the condensation of aromatic aldehydes with benzoyl glycine amide in a saturated potassium carbonate solution. The resulting imidazolinone is then treated with urea in the presence of acetic acid and sodium acetate to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process typically includes refluxing the reaction mixture and subsequent purification steps such as crystallization from glacial acetic acid .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylimidazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolidines and imidazolidinones, which can have different functional groups attached to the ring structure .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound has shown potential as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Phenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular functions by binding to specific proteins and altering their activity .

Comparison with Similar Compounds

Uniqueness: 2-Phenylimidazolidine stands out due to its specific structural features and the unique set of reactions it undergoes.

Properties

IUPAC Name

2-phenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFMLHXWWNUFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625623
Record name 2-Phenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65853-66-9
Record name 2-Phenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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